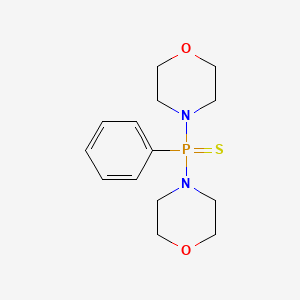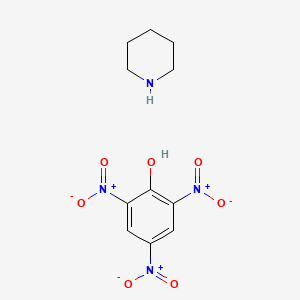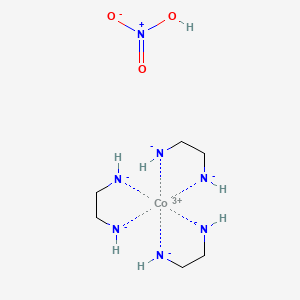
Tris(ethylenediamine)cobalt(III) nitrat&
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(ethylenediamine)cobalt(III) nitrate is a coordination compound with the chemical formula ((H_2NCH_2CH_2NH_2)_3Co(NO_3)_3). It consists of a cobalt(III) ion coordinated to three ethylenediamine ligands and three nitrate anions. This compound is known for its vibrant orange color and is highly soluble in water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tris(ethylenediamine)cobalt(III) nitrate can be synthesized by reacting cobalt(II) salts with ethylenediamine in an aqueous solution. The cobalt(II)-ethylenediamine complex is then oxidized to cobalt(III) by purging the solution with air . The reaction proceeds as follows: [ \text{Co}^{2+} + 3 \text{en} \rightarrow [\text{Co(en)}_3]^{2+} ] [ [\text{Co(en)}_3]^{2+} + \text{O}_2 \rightarrow [\text{Co(en)}_3]^{3+} ] The trication can be isolated with nitrate anions to form the final product .
Industrial Production Methods
Industrial production methods for tris(ethylenediamine)cobalt(III) nitrate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps of complexation and oxidation, followed by crystallization and purification to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Tris(ethylenediamine)cobalt(III) nitrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The cobalt(III) center can be reduced to cobalt(II) under certain conditions.
Substitution Reactions: The ethylenediamine ligands can be replaced by other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation-Reduction: Reducing agents such as sodium borohydride can reduce cobalt(III) to cobalt(II).
Substitution: Ligand exchange reactions can occur in the presence of competing ligands like ammonia or other amines.
Major Products Formed
Reduction: The reduction of tris(ethylenediamine)cobalt(III) nitrate typically yields cobalt(II) complexes.
Substitution: Substitution reactions can produce a variety of cobalt(III) complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Tris(ethylenediamine)cobalt(III) nitrate has several applications in scientific research:
Chemistry: It is used as a model compound for studying coordination chemistry and ligand exchange reactions.
Biology: The compound’s interactions with biological molecules are of interest in bioinorganic chemistry.
Medicine: Research into its potential therapeutic applications, such as anticancer properties, is ongoing.
Wirkmechanismus
The mechanism by which tris(ethylenediamine)cobalt(III) nitrate exerts its effects involves coordination to target molecules through its cobalt center. The ethylenediamine ligands provide stability to the complex, allowing it to interact with various substrates. The cobalt(III) ion can undergo redox reactions, facilitating electron transfer processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(ethylenediamine)cobalt(III) chloride: Similar structure but with chloride anions instead of nitrate.
Tris(ethylenediamine)chromium(III) nitrate: Chromium(III) analog with similar coordination geometry.
Tris(ethylenediamine)nickel(II) nitrate: Nickel(II) analog with similar ligand coordination.
Uniqueness
Tris(ethylenediamine)cobalt(III) nitrate is unique due to its specific combination of cobalt(III) and nitrate anions, which imparts distinct chemical and physical properties. Its high solubility in water and vibrant color make it particularly useful in various applications .
Eigenschaften
CAS-Nummer |
6865-68-5 |
|---|---|
Molekularformel |
C6H19CoN7O3-3 |
Molekulargewicht |
296.19 g/mol |
IUPAC-Name |
2-azanidylethylazanide;cobalt(3+);nitric acid |
InChI |
InChI=1S/3C2H6N2.Co.HNO3/c3*3-1-2-4;;2-1(3)4/h3*3-4H,1-2H2;;(H,2,3,4)/q3*-2;+3; |
InChI-Schlüssel |
ASUSFRMEQFNXSL-UHFFFAOYSA-N |
Kanonische SMILES |
C(C[NH-])[NH-].C(C[NH-])[NH-].C(C[NH-])[NH-].[N+](=O)(O)[O-].[Co+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


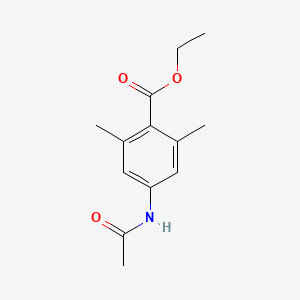

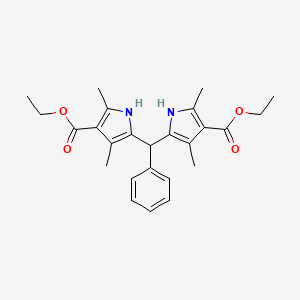
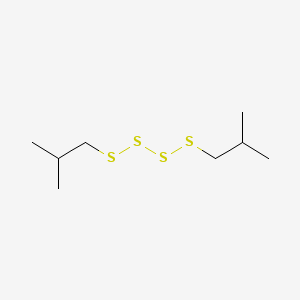
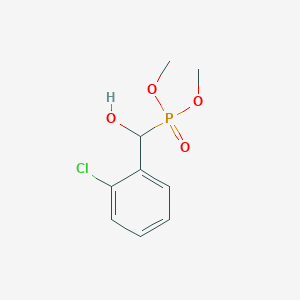

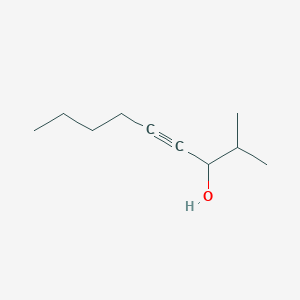
![4,4-Bis[4-[(4-bromophenyl)carbamoyloxy]phenyl]pentanoic acid](/img/structure/B14727378.png)


